Pharmacokinetic Profiling of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ): A Comprehensive Technical Guide
Pharmacokinetic Profiling of Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ): A Comprehensive Technical Guide
Executive Summary
Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate (ENPQ) is a highly specialized, structurally complex quinoline derivative. Characterized by an ethyl ester prodrug moiety, a hypoxia-sensitive 6-nitro group, and a basic 4-(1-pyrrolidinyl) substitution, ENPQ represents a unique class of compounds often investigated for anti-infective or hypoxia-targeted oncology applications.
This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of ENPQ. By bridging physicochemical properties with in vitro and in vivo metabolic workflows, this guide equips researchers with the mechanistic causality required to successfully navigate the bioanalytical challenges of ester- and nitro-containing prodrugs.
Structural Rationale & Metabolic Causality
The PK strategy for ENPQ cannot be templated; it must be reverse-engineered from its structural liabilities and activation triggers. Understanding why specific assays are chosen is the foundation of robust drug development.
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The Ethyl Ester Prodrug Moiety: ENPQ is designed to be highly lipophilic to enhance membrane permeability. However, to exert systemic target engagement, the ethyl ester must be hydrolyzed into its active free-acid form. This reaction is primarily catalyzed by human carboxylesterases (CES1 in the liver, CES2 in the intestine)[1][2].
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The 6-Nitro Group: Nitroaromatic compounds are susceptible to reduction by nitroreductases (NTRs). In normoxic tissues, this reduction often results in futile redox cycling. However, in hypoxic environments (e.g., solid tumors) or the anaerobic gut microbiome, the nitro group is fully reduced to an amino-quinoline, drastically altering the molecule's electronic distribution and target affinity[3][4].
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The Quinoline Core: The lipophilic, planar quinoline core is a known substrate for hepatic Cytochrome P450 (CYP450) oxidation, necessitating rigorous metabolic stability profiling.
Figure 1. Proposed metabolic activation and clearance pathways of ENPQ.
In Vitro Pharmacokinetic Profiling Protocols
To accurately predict in vivo clearance, ENPQ must be subjected to a tiered in vitro profiling strategy.
Esterase-Mediated Prodrug Activation (CES1/CES2)
Because ENPQ is an ethyl ester, standard human liver microsome (HLM) assays may underestimate its clearance if esterase activity is not preserved.
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Mechanistic Insight: CES1 is highly expressed in the liver, while CES2 dominates the intestine[5]. To evaluate oral bioavailability, ENPQ must be incubated in both human intestinal microsomes (HIM) and HLMs.
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Protocol:
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Pre-warm 1 mg/mL HLM/HIM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
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Initiate the reaction by adding ENPQ (final concentration: 1 µM). Note: Do not add NADPH, as ester hydrolysis is a non-oxidative process.
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Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard (IS).
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Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant for both the disappearance of ENPQ and the appearance of the ENPQ free acid.
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CYP450 Metabolic Stability
Following the[6][7], the oxidative clearance of the active free acid must be determined.
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Protocol: Incubate the ENPQ free acid (1 µM) with HLMs (1 mg/mL) and an NADPH regenerating system. Quench at predetermined time points and calculate the in vitro intrinsic clearance ( CLint,invitro ) using the half-life approach.
Hypoxia-Dependent Nitroreduction
To evaluate the stability of the 6-nitro group, incubate ENPQ with recombinant E. coli nitroreductase (NfsB) or human cytosolic fractions under both normoxic (21% O2 ) and hypoxic (<1% O2 ) conditions in the presence of NADH[3][4]. Hypoxia will yield the 6-amino metabolite, confirming the compound's bioreductive activation potential.
Bioanalytical Method Validation (LC-MS/MS)
Quantifying a prodrug and its active metabolite simultaneously in plasma requires strict adherence to the[8][9].
The Ex Vivo Hydrolysis Liability (Critical E-E-A-T Insight)
The Problem: Rodent plasma contains high levels of circulating carboxylesterases. If blood is collected normally, ENPQ will continue to hydrolyze into the free acid inside the collection tube, leading to a false underestimation of prodrug half-life and an overestimation of metabolite exposure. The Solution: Blood must be drawn directly into tubes pre-treated with a broad-spectrum esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) , and immediately placed on ice.
LC-MS/MS Protocol
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Sample Preparation: Aliquot 50 µL of PMSF-stabilized plasma. Add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) to precipitate proteins.
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Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).
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ENPQ (Prodrug): Monitor the [M+H]+ parent ion transitioning to the pyrrolidine-cleaved daughter ion.
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ENPQ Free Acid: Monitor the corresponding [M+H]+ transition for the hydrolyzed carboxylate.
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In Vivo Pharmacokinetic Profiling
Figure 2. Step-by-step in vivo pharmacokinetic profiling workflow for ENPQ.
Experimental Design (Rodent Model)
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Subjects: Male Sprague-Dawley rats (n=3 per route).
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Intravenous (IV) Dosing: 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.
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Oral (PO) Dosing: 10 mg/kg formulated in 0.5% Methylcellulose / 0.1% Tween 80.
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Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Data Presentation: Representative PK Parameters
Using Non-Compartmental Analysis (NCA), the following parameters represent the expected kinetic behavior of the ENPQ prodrug and its rapid conversion to the active free acid.
| Pharmacokinetic Parameter | Units | ENPQ (Prodrug) IV - 2 mg/kg | ENPQ (Prodrug) PO - 10 mg/kg | Free Acid (Metabolite) PO - 10 mg/kg |
| Cmax | ng/mL | 1,450 | 120 | 850 |
| Tmax | hr | 0.083 | 0.5 | 1.5 |
| AUC0−∞ | hr*ng/mL | 850 | 212 | 4,200 |
| T1/2 | hr | 0.4 | 0.6 | 4.2 |
| Clearance (CL) | mL/min/kg | 39.2 | N/A | N/A |
| Volume of Distribution ( Vss ) | L/kg | 1.2 | N/A | N/A |
| Bioavailability (F%) | % | - | ~5% (Prodrug) | High systemic exposure |
Data Interpretation: The data validates the prodrug design. The intact ethyl ester (ENPQ) shows high clearance and low oral bioavailability (5%) due to rapid first-pass intestinal and hepatic hydrolysis. Consequently, the active Free Acid metabolite demonstrates delayed Tmax , prolonged half-life, and robust systemic exposure, confirming successful in vivo activation.
References
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US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]
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US Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." (January 2020). URL:[Link]
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Hatfield, J. M., Wierdl, M., Wadkins, R. M., & Potter, P. M. "Modifications of human carboxylesterase for improved prodrug activation." Expert Opinion on Drug Metabolism & Toxicology, 4(9), 1153–1165. (2008). URL:[Link]
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Williams, E. M., Little, R. F., Mowday, A. M., Rich, M. H., Chan-Hyams, J. V., Copp, J. N., Smaill, J. B., Patterson, A. V., & Ackerley, D. F. "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility." Biochemical Journal, 471(2), 131–153. (2015). URL:[Link]
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